molecular formula C21H21N3O5S2 B2910745 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 312755-13-8

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2910745
CAS No.: 312755-13-8
M. Wt: 459.54
InChI Key: WVORXUOKJQMLQS-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, a morpholine sulfonyl group, and a benzamide moiety, which collectively contribute to its diverse chemical properties and reactivity.

Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that Oprea1_340200 may interact with a variety of molecular targets involved in these biological processes.

Mode of Action

Thiazole derivatives, which oprea1_340200 is a part of, are known to interact with their targets in a way that can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring in the compound is aromatic, allowing it to participate in various chemical reactions such as donor-acceptor and nucleophilic reactions .

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives , it is plausible that Oprea1_340200 may influence multiple biochemical pathways

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It involves how the drug gets into the body (absorption), where it goes in the body (distribution), how the body chemically modifies the drug (metabolism), and how the body eliminates the drug (excretion)

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it is likely that Oprea1_340200 may have a range of effects at the molecular and cellular levels

Action Environment

The action, efficacy, and stability of Oprea1_340200 can be influenced by various environmental factors. These can include physical factors such as temperature and humidity, biological factors such as the presence of other organisms or biological molecules, and chemical factors such as pH and the presence of other chemicals . Socioeconomic conditions, cultural beliefs and practices, and technological advancements can also impact the action of Oprea1_340200

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.

    Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of morpholine, which can be achieved using sulfonyl chlorides in the presence of a base like pyridine.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide: shares structural similarities with other thiazole derivatives and sulfonylbenzamides.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.

    Sulfonylbenzamides: Compounds like sulfasalazine and celecoxib, which contain sulfonyl and benzamide groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-28-19-5-3-2-4-17(19)18-14-30-21(22-18)23-20(25)15-6-8-16(9-7-15)31(26,27)24-10-12-29-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORXUOKJQMLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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